4-{[(Octyloxy)carbonyl]oxy}benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
100980-74-3 |
|---|---|
Molecular Formula |
C16H22O5 |
Molecular Weight |
294.34 g/mol |
IUPAC Name |
4-octoxycarbonyloxybenzoic acid |
InChI |
InChI=1S/C16H22O5/c1-2-3-4-5-6-7-12-20-16(19)21-14-10-8-13(9-11-14)15(17)18/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
POKXFVOZMZUBQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Octyloxy Carbonyl Oxy Benzoic Acid
Established Synthetic Routes and Mechanistic Considerations
The traditional synthesis of 4-{[(octyloxy)carbonyl]oxy}benzoic acid and its derivatives often relies on well-established reactions that are broadly applicable to carboxylic acids and phenols. These routes are characterized by their reliability and are well-documented in the chemical literature.
Esterification is a fundamental reaction in the synthesis of this compound. A common approach involves the reaction of a 4-hydroxybenzoic acid derivative with an octyloxy-containing reagent. For instance, a related compound, 4-acetoxybenzoic acid, is synthesized by reacting 4-hydroxybenzoic acid with acetic anhydride (B1165640) in the presence of a catalytic amount of concentrated sulfuric acid. uwimona.edu.jm This reaction proceeds through the nucleophilic attack of the phenolic hydroxyl group on the carbonyl carbon of the anhydride, followed by the elimination of a molecule of acetic acid.
A direct analogue for the synthesis of the target compound would involve the reaction of 4-hydroxybenzoic acid with octyl chloroformate. The mechanism would proceed via the nucleophilic attack of the phenoxide ion (generated by a base) on the electrophilic carbonyl carbon of octyl chloroformate, leading to the formation of the desired carbonate-ester linkage and the elimination of a chloride ion.
Another established method is the Williamson ether synthesis to first produce an octyloxybenzene derivative, which is then carboxylated. For example, 4-octyloxybenzoic acid can be synthesized by reacting ethyl p-hydroxybenzoate with n-octyl bromide, followed by hydrolysis of the ester. prepchem.com
Table 1: Comparison of Esterification Starting Materials
| Starting Material 1 | Starting Material 2 | Product | Reaction Type |
| 4-Hydroxybenzoic acid | Acetic anhydride | 4-Acetoxybenzoic acid | Acylation |
| Ethyl p-hydroxybenzoate | n-Octyl bromide | Ethyl 4-octyloxybenzoate | Williamson Ether Synthesis |
| 4-Hydroxybenzoic acid | Octyl chloroformate | This compound | Carbonate Ester Formation |
This table illustrates analogous esterification reactions relevant to the synthesis of the target compound.
Coupling reactions provide another versatile route to complex benzoic acid derivatives. In a relevant example, the synthesis of 4-(4-octyloxybenzoyloxy)benzoic acid is achieved by coupling 4-hydroxybenzaldehyde (B117250) with 4-octyloxybenzoyl chloride in the presence of triethylamine (B128534) (TEA). nih.gov The resulting intermediate, 4-(4-octyloxybenzoyloxy)benzaldehyde, is then oxidized to the corresponding carboxylic acid using potassium permanganate (B83412) (KMnO4). nih.gov
This multi-step synthesis highlights the utility of coupling reactions to build the core structure, followed by functional group transformations to yield the final product. The choice of coupling partners and reaction conditions is crucial for achieving high yields and minimizing side reactions.
Novel and Optimized Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and selective methods for the preparation of organic compounds. These novel approaches are increasingly being applied to the synthesis of molecules like this compound.
Green chemistry principles aim to reduce the environmental impact of chemical processes. wjpmr.com This can be achieved through the use of renewable feedstocks, safer solvents, and more energy-efficient reaction conditions. wjpmr.comimist.ma For the synthesis of benzoic acid derivatives, green approaches could include solvent-free reactions, the use of microwave irradiation to accelerate reaction times, or the application of biocatalysis. wjpmr.com
An emerging green technology with potential application is the use of high hydrostatic pressure (HHP) to activate chemical reactions, which can lead to higher yields and selectivities under milder conditions. rsc.org Furthermore, electrochemical methods, which use electricity to drive chemical reactions, are gaining traction as a green alternative to traditional reagents. For instance, the electrocarboxylation of organic halides using carbon dioxide as a C1 synthon in ionic liquids represents a sustainable route for the synthesis of carboxylic acids. mdpi.com
Catalysis is a cornerstone of modern organic synthesis, offering pathways to enhanced reaction rates, yields, and selectivities. In the context of synthesizing this compound, various catalytic systems can be envisioned. Acid catalysts, such as sulfuric acid, are commonly used in esterification reactions. uwimona.edu.jmgoogle.com
More advanced catalytic methods include the use of transition metal catalysts for cross-coupling reactions. Iron-catalyzed cross-coupling reactions, for example, have been developed as a cost-effective and environmentally friendly alternative to palladium-catalyzed reactions for the formation of carbon-carbon bonds in the synthesis of alkyl-benzoic acid derivatives. orgsyn.org The development of novel catalysts that can facilitate the direct carboxylation of phenol (B47542) derivatives with octyl chloroformate under mild conditions would represent a significant advancement in the synthesis of the target compound.
Isolation and Purification Methodologies for Research Purity
Achieving high purity is paramount for the application of this compound in research, particularly in the field of liquid crystals where even minor impurities can significantly affect the material's properties.
The primary method for the purification of crude benzoic acid derivatives is recrystallization. wikipedia.org This technique relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures. ma.edu For compounds similar to this compound, common recrystallization solvents include acetone, ethanol (B145695), and aqueous ethanol mixtures. nih.govresearchgate.netprepchem.com The process typically involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving the impurities in the solution. famu.edu
For separating mixtures or removing impurities with similar solubility, chromatography is the technique of choice. Thin-layer chromatography (TLC) is often used to monitor the progress of a reaction and to determine the purity of the product. uwimona.edu.jmlibretexts.org For larger-scale purification, column chromatography is employed. rsc.org In a typical setup, a solution of the crude product is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or solvent mixture (the mobile phase) is used to elute the components at different rates, allowing for their separation. rsc.org The choice of the mobile phase is critical for achieving good separation. rsc.org
Table 2: Common Purification Techniques
| Technique | Principle | Application |
| Recrystallization | Differential solubility at varying temperatures | Primary purification of solid products |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary and a mobile phase | Purity assessment and reaction monitoring |
| Column Chromatography | Differential partitioning between a stationary and a mobile phase | Preparative separation of compounds |
| Vacuum Filtration | Mechanical separation of a solid from a liquid | Isolation of crystallized product |
This table summarizes the key methodologies used to achieve research-grade purity of the target compound and its analogues.
Following purification, the identity and purity of the compound are confirmed using various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. sigmaaldrich.com
Derivatization Strategies and Structure Function Exploration
Exploration of Synthetic Accessibility to Complex Derivatives
The formation of hindered arylcarbamates from alkyl aryl carbonates has been demonstrated, suggesting that the synthesis of sterically demanding analogues of 4-{[(octyloxy)carbonyl]oxy}benzoic acid is feasible. researchgate.netnih.gov However, the synthesis of complex derivatives often requires careful optimization of reaction conditions to avoid side reactions and ensure high purity of the final product. The development of efficient and selective synthetic methodologies is crucial for expanding the library of accessible derivatives for structure-function studies.
Structure-Property Linkages in Derived Analogues (Theoretical and Mechanistic)
The relationship between the molecular structure of this compound analogues and their macroscopic properties is a key area of investigation. Theoretical and mechanistic studies, often aided by computational modeling, provide valuable insights into these linkages.
In the context of liquid crystals, the molecular geometry, aspect ratio, and intermolecular interactions are paramount. The linear, rod-like shape of many 4-alkoxybenzoic acid derivatives is a key factor in their ability to form nematic and smectic phases. researchgate.net The octyloxy chain contributes to the molecular anisotropy and provides the necessary flexibility for the formation of ordered fluid phases. Computational studies on related n-alkanoyloxy benzoic acids have shown that the position of the ester moiety and the length of the alkyl chain significantly impact the stability of the mesophases. nih.gov
From a mechanistic standpoint, the formation of the carbonate linkage via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The reactivity of the phenolic hydroxyl group of the 4-hydroxybenzoic acid derivative and the electrophilicity of the chloroformate are key factors influencing the reaction rate and yield. The presence of electron-withdrawing or electron-donating groups on the benzoic acid ring can modulate the nucleophilicity of the phenol (B47542) and thus affect the ease of carbonate formation.
Theoretical studies using Density Functional Theory (DFT) can be employed to predict the electronic properties, molecular geometry, and vibrational frequencies of these analogues. Such calculations can help in understanding how structural modifications influence properties like polarity, polarizability, and the potential for intermolecular interactions, which in turn govern the bulk properties of the material.
Theoretical and Computational Investigations of 4 Octyloxy Carbonyl Oxy Benzoic Acid
Quantum Chemical Calculations on Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules. preprints.orgnih.gov By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within the molecule and predict a wide range of properties, including molecular orbital energies and electrostatic potential. nih.govarxiv.org
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. niscpr.res.indergipark.org.tr The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. niscpr.res.in A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. niscpr.res.in
For derivatives of benzoic acid, DFT calculations are frequently used to compute these values. For instance, a study on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid using DFT found HOMO and LUMO energy values of -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. niscpr.res.inresearchgate.net Similarly, for 4-alkanoyloxy benzoic acids, it was found that both HOMO and LUMO energy levels were influenced by the position of the ester substituent. nih.gov These studies highlight how computational methods can predict the stability and electronic behavior of complex organic molecules.
Below is a table of representative quantum chemical reactivity descriptors calculated for a related benzoic acid derivative, which illustrates the type of data generated from these studies.
Data derived from calculations on 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid. niscpr.res.inresearchgate.net
A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution within a molecule. wolfram.comresearchgate.net It is generated by calculating the electrostatic potential on the surface of the molecule, which is defined by its electron density. ucl.ac.ukresearchgate.net The MEP map is color-coded to indicate regions of different potential: red typically signifies areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential. actascientific.com
For benzoic acid derivatives, MEP maps consistently show that the most negative potential is localized around the oxygen atoms of the carboxylic acid group, highlighting these as the primary sites for electrophilic interactions and hydrogen bond acceptance. niscpr.res.inactascientific.com Conversely, the hydrogen atom of the hydroxyl group and hydrogens on the aromatic ring generally exhibit a positive potential, making them sites for nucleophilic interactions. niscpr.res.inresearchgate.net This visualization of charge distribution is crucial for understanding intermolecular interactions, reactivity, and the biological activity of the molecule. preprints.org
Molecular Dynamics Simulations in Various Solvents and Environments
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules like 4-{[(octyloxy)carbonyl]oxy}benzoic acid in different environments, such as various solvents or confined spaces. rsc.orggu.se These simulations can reveal how the molecule's conformation, orientation, and interactions change in response to its surroundings.
Studies on benzoic acid derivatives have used MD simulations to investigate their aggregation and self-association in solution. ucl.ac.ukacs.org For example, simulations have shown that in apolar solvents, benzoic acids tend to form hydrogen-bonded dimers. acs.org In contrast, in solvents with a high propensity for accepting hydrogen bonds, the solvent molecules interact directly with the carboxylic acid group, which can disrupt the formation of these dimers. acs.org MD simulations can also provide insights into the adsorption of these molecules onto surfaces, which is relevant for applications in materials science. gu.se The choice of force field, which defines the potential energy of the system, is critical for the accuracy of these simulations. cuni.cz
Conformational Analysis and Energy Landscapes of the Compound
The biological and material properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and determine their relative energies. mdpi.com The long, flexible octyloxy chain and the rotatable bonds within the core structure allow the molecule to adopt numerous conformations.
Computational methods can be used to explore the potential energy surface of the molecule, identifying low-energy (stable) conformers and the energy barriers between them. mdpi.comresearchgate.net This information is often visualized as a conformational energy landscape, where valleys represent stable conformers and peaks represent transition states. biorxiv.org For a related compound, 4-(4-octyloxybenzoyloxy)benzoic acid, crystallographic studies have revealed that in the solid state, the octyl group is coplanar with the central aromatic moiety. nih.govnih.govresearchgate.net However, in solution or in a liquid crystalline phase, the molecule would be expected to explore a much wider range of conformations, and computational analysis is essential to understand this dynamic behavior.
In Silico Prediction of Intermolecular Interactions and Self-Assembly Behavior
The way molecules of this compound interact with each other governs its macroscopic properties, including its ability to form ordered structures like liquid crystals. In silico methods are crucial for predicting and analyzing these intermolecular interactions, which are primarily non-covalent.
For benzoic acid derivatives, the most significant intermolecular interaction is the hydrogen bond formed between the carboxylic acid groups of two molecules. nih.govrsc.org This strong interaction typically leads to the formation of a cyclic dimer, a supramolecular synthon that is a fundamental building block in the self-assembly of these compounds. rsc.orghartleygroup.org X-ray diffraction studies on the analogue 4-(4-octyloxybenzoyloxy)benzoic acid confirm that its crystal structure is stabilized by such intermolecular O-H···O hydrogen bonds, forming dimers. nih.govresearchgate.netresearchgate.net
Computational Design Principles for Novel Analogues
The insights gained from theoretical and computational investigations of this compound can be leveraged to design novel analogues with specific, enhanced, or entirely new functionalities. nih.govacs.org By systematically modifying the molecular structure in silico and predicting the resulting properties, researchers can prioritize synthetic targets and accelerate the discovery of new materials.
Key design principles for creating novel analogues include:
Tuning Electronic Properties: By altering substituents on the aromatic rings, the HOMO-LUMO gap can be modified to control the molecule's reactivity, color, and electronic behavior for applications in organic electronics. nih.gov
Modifying Self-Assembly: The length and branching of the alkoxy chain can be computationally varied to predict its effect on molecular packing and the stability of different liquid crystal phases. hartleygroup.org Introducing or removing groups that facilitate hydrogen bonding or π-π stacking can fundamentally change the resulting supramolecular architecture. rsc.org
Structure-Activity Relationships: For potential therapeutic applications, computational docking can be used to predict how analogues bind to biological targets. nih.gov This allows for the rational design of molecules with improved binding affinity and selectivity, as has been demonstrated in the design of various benzoic acid derivatives as enzyme inhibitors or receptor agonists. nih.govresearchgate.net
This computational-led approach, which integrates prediction with experimental validation, is a cornerstone of modern materials science and drug discovery. acs.org
Mechanistic Studies and Biological Interaction at a Fundamental Level
Molecular-Level Interactions with Biomolecules
Detailed studies on the direct molecular-level interactions of 4-{[(Octyloxy)carbonyl]oxy}benzoic acid with specific biomolecules like enzymes and receptors have not been published. However, the molecule's structure suggests potential interactions based on the behavior of its chemical relatives.
There is no direct evidence from in vitro or cellular models detailing the specific enzymatic activation or biotransformation of this compound. It is plausible that the carbonate ester linkage could be susceptible to hydrolysis by esterase enzymes present in biological systems, which would yield 4-hydroxybenzoic acid, octanol, and carbon dioxide. Furthermore, studies on similar long-chain alkoxy benzoic acids, such as 4-nonyloxybenzoic acid, have shown that cytochrome P450 enzymes can hydroxylate the alkyl chain. This suggests a potential metabolic pathway for the octyloxy group of the target compound.
In plant systems, the carboxyl group of benzoic acid derivatives can undergo glucosylation, a reaction catalyzed by glycosyltransferases. It is conceivable that this compound could be a substrate for similar enzymes, leading to the formation of a glucose ester.
Theoretical and structural studies to elucidate specific binding motifs for this compound with biomolecules are not available in the current scientific literature. For related compounds, such as hydroxylated benzoic acid derivatives, interactions with enzyme active sites are often mediated by hydrogen bonds involving the carboxylic acid and hydroxyl groups, as well as hydrophobic interactions with the benzene (B151609) ring. The octyloxy group of this compound would significantly increase its lipophilicity, suggesting that hydrophobic interactions could play a major role in its binding to proteins.
Cellular Uptake Mechanisms and Intracellular Fate (non-clinical models)
Specific research on the cellular uptake mechanisms and intracellular fate of this compound in non-clinical models has not been reported. Generally, the uptake of small molecules can occur through passive diffusion or carrier-mediated transport. The lipophilic nature imparted by the octyl chain might facilitate its passage across the lipid bilayer of cell membranes. The inclusion of a hydrophobic moiety, such as the related dabcyl group, has been shown to dramatically increase the cellular uptake of oligoarginines.
Once inside the cell, the compound would likely be subject to the enzymatic biotransformation pathways mentioned previously, such as hydrolysis by esterases. The fate of its metabolites, 4-hydroxybenzoic acid and octanol, would then follow their own established metabolic pathways.
Effects on Cellular Processes (in vitro)
Direct experimental data on the effects of this compound on cellular processes like pH balance, microbial metabolic pathways, or energy production is absent. However, studies on benzoic acid and its derivatives provide a basis for potential effects.
Benzoic acid is known to inhibit the growth of microbes by disrupting the cellular pH. It is absorbed into the cell, and if the intracellular pH is above its pKa, it dissociates, leading to acidification of the cytoplasm. This acidification can inhibit key metabolic enzymes, such as phosphofructokinase, thereby decreasing anaerobic fermentation. Given that this compound possesses a benzoic acid moiety, it could potentially exert similar antimicrobial effects, although its increased size and different electronic properties may modulate this activity. In bacteria, the metabolism of benzoic acid can proceed via dioxygenase enzymes to form catechol.
The cytotoxic effects of benzoic acid have been observed in various cancer cell lines, with impacts on cell viability. Derivatives of benzoic acid have also been shown to possess antioxidant properties in vitro.
Photophysical and Electrochemical Mechanisms
There is no specific information available regarding the photophysical and electrochemical mechanisms of this compound. Research on related benzoic acid derivatives has shown that they can possess luminescent properties. The electrochemical behavior of benzoic acid and its esters has also been studied, including their reduction and oxidation potentials. These studies indicate that both the aromatic ring and the carboxyl group can undergo electrochemical reactions. However, without direct experimental data, the specific photophysical and electrochemical properties of this compound remain uncharacterized.
Advanced Analytical Methodologies for Characterization and Study
Spectroscopic Techniques for Structural Elucidation and Dynamics
Spectroscopy is a cornerstone in the analysis of "4-{[(Octyloxy)carbonyl]oxy}benzoic acid," providing insights into its atomic connectivity, functional groups, and molecular motion.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the molecular structure of "this compound" in solution. Standard one-dimensional ¹H and ¹³C NMR spectra would confirm the presence of the key structural motifs: the octyloxy chain, the benzoic acid moiety, and the carbonate linkage.
For ¹H NMR, the aromatic protons would appear as distinct doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the octyloxy chain would present a series of multiplets in the upfield region, with the terminal methyl group appearing as a triplet. The methylene (B1212753) group adjacent to the carbonate oxygen would be shifted further downfield compared to the other methylene groups in the chain. The acidic proton of the carboxyl group would likely appear as a broad singlet at a significantly downfield chemical shift.
Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to definitively assign these proton and carbon signals. For conformational studies, Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space interactions between protons, providing information about the preferred orientation of the flexible octyloxy chain relative to the rigid aromatic core. Furthermore, variable temperature NMR studies could be used to investigate the dynamics of bond rotation and potential conformational changes in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |
| Aromatic (Ha) | ~8.1 | Doublet |
| Aromatic (Hb) | ~7.3 | Doublet |
| Octyloxy (-OCH₂-) | ~4.3 | Triplet |
| Octyloxy (-CH₂-)n | 1.2-1.8 | Multiplets |
| Octyloxy (-CH₃) | ~0.9 | Triplet |
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of "this compound," effectively identifying its functional groups.
The IR spectrum would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid dimer, which is commonly formed in the solid state through hydrogen bonding. A sharp and intense peak around 1760-1780 cm⁻¹ would be indicative of the C=O stretching of the carbonate group. Another strong C=O stretching vibration, corresponding to the carboxylic acid, would be expected around 1680-1710 cm⁻¹. The C-O stretching vibrations of the carbonate and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would be observed in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The aliphatic C-H stretching vibrations of the octyloxy chain would be prominent in the 2850-2960 cm⁻¹ range.
Raman spectroscopy would provide complementary information. The symmetric stretching of the aromatic ring would give a strong signal. The C=O stretching vibrations would also be Raman active, though their relative intensities might differ from the IR spectrum. The long octyloxy chain would produce characteristic C-C stretching and CH₂ twisting and rocking modes in the lower frequency region.
Table 2: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Weak | Broad, Strong (IR) |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | 2850-2960 | Strong |
| C=O Stretch (Carbonate) | 1760-1780 | 1760-1780 | Strong |
| C=O Stretch (Carboxylic Acid) | 1680-1710 | 1680-1710 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | 1450-1600 | Medium-Strong |
| C-O Stretch (Carbonate/Ether) | 1000-1300 | 1000-1300 | Strong |
Mass spectrometry (MS) is employed to determine the molecular weight of "this compound" and to study its fragmentation patterns, which can aid in structural confirmation. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak [M-H]⁻ or [M+H]⁺ would be readily observed.
Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem MS, the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of the octyloxy group: Cleavage of the C-O bond of the ether linkage, leading to a fragment corresponding to the rest of the molecule.
Decarboxylation: Loss of CO₂ from the carboxylic acid group is a common fragmentation for benzoic acids. nih.gov
Cleavage of the carbonate group: This could occur in several ways, including the loss of CO₂ or the loss of the octyloxycarbonyl moiety.
Fragmentation of the octyl chain: A series of losses of alkyl fragments (CnH2n+1) from the octyl chain would produce a characteristic pattern of peaks separated by 14 Da (CH₂).
Isotopic labeling studies, for instance, by incorporating ¹³C or ¹⁸O into the carbonate or carboxylate groups, could be used to definitively trace these fragmentation pathways and elucidate the rearrangement mechanisms.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragmentation Pathway | Fragment Structure | Predicted m/z |
|---|---|---|
| Molecular Ion [M]⁺ | [C₁₆H₂₂O₅]⁺ | 294 |
| Loss of H₂O | [C₁₆H₂₀O₄]⁺ | 276 |
| Loss of COOH | [C₁₅H₂₁O₃]⁺ | 249 |
| Loss of C₈H₁₇O | [C₈H₅O₄]⁺ | 165 |
| Loss of CO₂ from carboxyl | [C₁₅H₂₂O₃]⁺ | 250 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation and purification of "this compound" and for assessing its purity. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), would be the primary technique for purity analysis. A C18 column with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely provide good separation of the target compound from any starting materials, by-products, or degradation products. A gradient elution method would be optimal for resolving impurities with a wide range of polarities. Purity would be assessed by the area percentage of the main peak in the chromatogram, typically detected using a UV detector set to the absorbance maximum of the aromatic ring.
Gas Chromatography (GC) could also be employed, likely after derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) to prevent thermal decomposition in the injector and column. Inverse Gas Chromatography (IGC) has been used to study the thermodynamic properties and separation capabilities of the closely related 4-(octyloxy)benzoic acid, where it served as the stationary phase. researchgate.netfigshare.com This suggests that "this compound" could also be characterized by IGC to understand its surface properties and interactions with various probe molecules.
X-ray Crystallography for Solid-State Structural Analysis
In the absence of suitable single crystals, X-ray powder diffraction (XRPD) could be used to characterize the bulk material, providing information on its crystallinity and potentially identifying different polymorphic forms.
Table 4: Crystallographic Data for the Analogous Compound 4-(4-Octyloxybenzoyloxy)benzoic acid
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.528 (8) |
| b (Å) | 7.245 (4) |
| c (Å) | 20.903 (12) |
| β (°) | 111.407 (8) |
| Volume (ų) | 1907.5 (18) |
| Z | 4 |
Data from a study on a structurally similar compound, 4-(4-Octyloxybenzoyloxy)benzoic acid, which is expected to have comparable crystallographic properties. nih.govresearchgate.net
Thermal Analysis Techniques for Phase Behavior
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to investigate the phase behavior and thermal stability of "this compound."
DSC would be used to determine the temperatures and enthalpies of phase transitions, such as melting and crystallization. Given its molecular structure, with a rigid aromatic core and a flexible alkyl chain, the compound may exhibit liquid crystalline behavior. DSC thermograms would reveal the transitions between crystalline, liquid crystalline (e.g., smectic or nematic), and isotropic liquid phases. For the related compound 4-(octyloxy)benzoic acid, DSC has been used to identify transitions from a crystalline phase to a smectic C phase, then to a nematic phase, and finally to an isotropic liquid. researchgate.netfigshare.com A similar complex phase behavior might be expected for "this compound."
TGA would provide information on the thermal stability of the compound by measuring its mass loss as a function of temperature. The TGA curve would indicate the onset temperature of decomposition and the temperature at which the maximum rate of decomposition occurs. The decomposition process would likely involve the loss of the octyloxycarbonyl group and decarboxylation of the benzoic acid moiety.
Advanced Applications and Materials Science Research
Design and Synthesis for Liquid Crystalline Materials
The design of molecules that exhibit liquid crystalline properties often involves the strategic combination of rigid and flexible molecular segments. The structure of 4-{[(Octyloxy)carbonyl]oxy}benzoic acid, with its aromatic ring providing rigidity and the octyl chain offering flexibility, is a classic template for inducing mesophase behavior. A related compound, 4-(4-octyloxybenzoyloxy)benzoic acid, is a known intermediate in the synthesis of side-chain ligands for polymeric liquid crystals. nih.govresearchgate.netnih.gov The core structure of such aromatic carboxylic acids is frequently investigated for their liquid crystalline properties. researchgate.netnih.gov
The formation of liquid crystal phases is fundamentally driven by molecular self-assembly, where intermolecular interactions dictate the arrangement of molecules into ordered structures. nih.gov For benzoic acid derivatives, hydrogen bonding is a particularly influential force in the development of liquid crystalline phases. nih.gov Molecules of this compound can form dimeric structures through hydrogen bonds between their carboxylic acid groups. This dimerization effectively creates a more elongated and rigid molecular unit, which is conducive to the formation of liquid crystalline mesophases, such as nematic and smectic phases.
The phase behavior of analogous compounds, like those in the 4-alkoxybenzoic acid series, is well-documented. For instance, 4-(octyloxy)benzoic acid is known to form centrosymmetric head-to-head hydrogen-bonded dimers in its crystalline state. conicet.gov.ar Upon heating, it transitions into a smectic state and then to a nematic state before becoming an isotropic liquid. conicet.gov.ar The stability of these mesophases is influenced by a combination of hydrogen bonding and π-π stacking interactions between the aromatic cores. researchgate.net The specific nature of the carbonate linker in this compound, as opposed to a direct ether linkage, would be expected to modulate these interactions and thus the transition temperatures and types of mesophases formed.
Table 1: Comparison of Related Benzoic Acid Derivatives in Liquid Crystal Formation
| Compound | Key Structural Feature | Role of Supramolecular Assembly | Observed Mesophases |
| 4-(Octyloxy)benzoic acid | Ether linkage | Hydrogen-bonded dimers leading to elongated mesogenic units. conicet.gov.ar | Smectic and Nematic. conicet.gov.ar |
| 4-n-alkanoyloxy benzoic acids | Ester linkage | Symmetrical dimers exhibiting smectic mesophases. nih.gov | Smectic. nih.gov |
| This compound | Carbonate linkage | Expected to form hydrogen-bonded dimers, influencing mesophase stability. | Not explicitly detailed in the provided search results. |
This table is generated based on the provided search results. The mesophase behavior for this compound is an educated inference based on the behavior of structurally similar compounds.
Benzoic acid derivatives are valuable components in the synthesis of both main-chain and side-chain liquid crystal polymers. researchgate.netnih.gov The carboxylic acid group of this compound provides a convenient attachment point for incorporation into a polymer backbone. For instance, it can be esterified with a polymer containing hydroxyl groups, resulting in a side-chain liquid crystal polymer where the mesogenic units are tethered to the main chain.
Potential in Supramolecular Chemistry and Self-Assembled Systems
The principles of supramolecular chemistry, which focus on non-covalent interactions, are central to the behavior of this compound. researchgate.net The self-assembly of this molecule is primarily driven by hydrogen bonding between the carboxylic acid groups, leading to the formation of well-defined dimers. conicet.gov.ar These dimeric units can then further organize through weaker van der Waals interactions between the octyl chains and π-π stacking of the benzene (B151609) rings.
This hierarchical self-assembly process can lead to the formation of various nanoscale architectures. The balance between the hydrophilic carboxylic acid head and the lipophilic octyl tail gives the molecule amphiphilic character, suggesting its potential to form micelles or vesicles in appropriate solvents. The study of how benzoic acid molecules can be segregated within the crystalline cavities of polymers further highlights the potential for creating ordered guest-host systems. nih.govmdpi.com
Theoretical Considerations for Sensor Technology (conceptual frameworks)
Conceptually, the self-assembling nature of this compound could be harnessed for sensor applications. The liquid crystalline phases of this material are highly sensitive to external stimuli such as temperature, electric fields, and the presence of chemical analytes. Any perturbation that disrupts the delicate balance of non-covalent interactions holding the supramolecular structure together can lead to a detectable change in the material's optical or electrical properties.
For example, the introduction of an analyte that can interact with the carboxylic acid groups could disrupt the hydrogen bonding network, leading to a shift in the phase transition temperatures or a change in the liquid crystal texture. This change could be observed through techniques like polarized optical microscopy. While specific studies on this compound for sensor technology were not identified, the broader class of benzoic acid-based liquid crystals provides a conceptual framework for such applications.
Role as a Chemical Scaffold for Rational Design (conceptual, non-clinical)
The molecular structure of this compound serves as a versatile scaffold for the rational design of more complex functional molecules. The benzoic acid core provides a rigid platform, while the octyloxy tail can be modified to tune properties like solubility and steric hindrance. The carboxylic acid and the carbonate group offer reactive sites for further chemical transformations. This allows for the systematic modification of the molecule to optimize it for specific applications.
In the context of medicinal chemistry, the principles of prodrug design can be conceptually applied to a scaffold like this compound. Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in the body. mdpi.com A key goal of prodrug design is often to improve the lipophilicity of a drug to enhance its absorption and distribution. mdpi.com
Catalytic or Electrocatalytic Research Applications
Extensive research of publicly available scientific literature and chemical databases did not yield any specific studies or data regarding the application of This compound in catalytic or electrocatalytic research. While various derivatives of benzoic acid are utilized in catalysis, no documented instances of this particular compound being investigated or used as a catalyst, cocatalyst, or precursor in catalytic processes were found. The current body of scientific knowledge appears to be focused on other applications for this compound, primarily in the field of liquid crystals and materials science. Therefore, no research findings or data tables on its catalytic or electrocatalytic activity can be provided.
Conclusion
Summary of Key Research Findings and Contributions to the Field
A thorough review of scientific literature indicates a lack of specific research findings for 4-{[(Octyloxy)carbonyl]oxy}benzoic acid. Consequently, there are no documented contributions of this particular compound to the field of chemistry or materials science at this time. Research in the broader area of benzoic acid derivatives is extensive, with many related molecules showing significant applications. For instance, compounds like 4-(Octyloxy)benzoic acid are well-studied as precursors for liquid crystals. sigmaaldrich.comsigmaaldrich.comresearchgate.net However, the introduction of a carbonate linker in the user's specified compound differentiates it significantly, and any discussion of its contributions remains speculative pending future investigation.
Reiteration of the Academic Significance of this compound
The academic significance of this compound is currently undemonstrated but holds potential. Its importance would likely derive from its molecular architecture. The structure combines three key features:
A rigid benzoic acid core: This unit is a classic building block, or mesogen, in the design of liquid crystals. nih.gov Its planar structure and ability to form hydrogen bonds are crucial for inducing ordered phases.
A flexible octyl chain: This long alkyl group provides fluidity and influences the compound's melting point and solubility. In the context of liquid crystals, the chain length is a critical parameter for determining the type and temperature range of the mesophases. researchgate.net
A carbonate linker (-O(C=O)O-): This group connects the rigid core to the flexible chain. The geometry and polarity of this linker are distinct from the more common ether or ester linkages found in similar molecules and could impart unique electronic and conformational properties.
Therefore, the academic significance of this compound lies in its potential as a novel building block for advanced materials, allowing researchers to probe how the carbonate linkage influences self-assembly, thermal behavior, and the resulting material properties compared to more established systems.
Broader Implications for Chemical Science and Related Disciplines
While specific data is absent, the structure of this compound suggests several broader implications for chemical science:
Materials Science: The primary implication is in the design of new liquid crystals or liquid crystalline polymers. The unique carbonate linker could lead to materials with novel dielectric properties, switching behaviors, or thermal stability, making them candidates for new display technologies or smart materials. Benzoic acid derivatives are fundamental to creating ordered structures through intermolecular hydrogen bonding, a key principle in supramolecular chemistry. nih.gov
Synthetic Organic Chemistry: The compound presents an interesting synthetic target. Its preparation would likely involve the reaction of 4-hydroxybenzoic acid with octyl chloroformate. Establishing efficient and high-yield synthetic routes to this and related alkoxycarbonyloxybenzoic acids could provide a new class of intermediates for organic synthesis.
Polymer and Medicinal Chemistry: As a bifunctional molecule (containing both a carboxylic acid and a carbonate ester), it could serve as a monomer for producing polyesters or polycarbonates with tailored properties. In medicinal chemistry, similar structures are sometimes explored as prodrugs, where the carbonate linkage could be designed to be cleaved under specific physiological conditions to release an active molecule. Benzoic acid and its derivatives are known to possess a wide range of biological activities and are scaffolds for pharmaceuticals. preprints.orgresearchgate.net
In essence, this compound represents an unexplored node in chemical space. Its investigation could contribute to a deeper understanding of structure-property relationships in materials science and provide new tools for synthetic chemists.
Q & A
Q. What are the established synthetic routes for 4-{[(Octyloxy)carbonyl]oxy}benzoic acid, and what reaction conditions are critical for yield optimization?
Q. How should researchers safely handle this compound given its potential hazards?
While specific toxicity data are limited, general safety protocols include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of aerosols or vapors.
- Storage : Keep away from strong oxidizers and heat sources to prevent decomposition into carbon oxides .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- HPLC : For assessing purity, especially detecting unreacted starting materials.
- NMR (¹H/¹³C) : To confirm ester linkage formation and alkyl chain integrity.
- FT-IR : To verify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
Advanced Research Questions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
